molecular formula C19H31N5O3 B2961314 7-Heptyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione CAS No. 851942-24-0

7-Heptyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione

Cat. No.: B2961314
CAS No.: 851942-24-0
M. Wt: 377.489
InChI Key: QWQNXVBZYCUNSE-UHFFFAOYSA-N
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Description

7-Heptyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione is a complex organic compound belonging to the purine derivatives family This compound features a purine ring system substituted with various functional groups, including a heptyl chain, methyl groups, and a morpholin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Heptyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione typically involves multiple steps, starting with the formation of the purine core. One common approach is the condensation of appropriate precursors, such as amines and diketones, under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and halides.

Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 7-Heptyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione may be used to study cellular processes and molecular interactions. Its potential as a bioactive molecule can be explored in various assays and experiments.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. It may exhibit biological activity that could be harnessed for therapeutic purposes, such as in the treatment of diseases.

Industry: In the industrial sector, this compound could be utilized in the development of new materials or as a component in chemical formulations.

Mechanism of Action

The mechanism by which 7-Heptyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Purine derivatives: Other purine derivatives with similar functional groups, such as 6-Heptyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione.

  • Morpholine derivatives: Compounds containing morpholine rings, such as 8-(Morpholin-4-ylmethyl)purine-2,6-dione.

Uniqueness: 7-Heptyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione stands out due to its specific combination of functional groups and the length of the heptyl chain. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

7-heptyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5O3/c1-4-5-6-7-8-9-24-15(14-23-10-12-27-13-11-23)20-17-16(24)18(25)22(3)19(26)21(17)2/h4-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQNXVBZYCUNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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